7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one

Synthetic Chemistry Process Development Yield Optimization

Procure 7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 161154-16-1) for definitive AMPA receptor research. The 7-chloro substituent is critical—subtle structural changes drastically alter IC50 values, making this exact compound non-substitutable for reproducible SAR studies on ionotropic glutamate receptors. This scaffold serves as a validated benchmark for synthetic route development (86% yield via diazide thermolysis) and analytical method validation, ensuring reliable, interpretable research outcomes.

Molecular Formula C8H4ClN5O
Molecular Weight 221.6 g/mol
CAS No. 161154-16-1
Cat. No. B170062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
CAS161154-16-1
Molecular FormulaC8H4ClN5O
Molecular Weight221.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)C3=NN=NN23
InChIInChI=1S/C8H4ClN5O/c9-4-1-2-6-5(3-4)10-8(15)7-11-12-13-14(6)7/h1-3H,(H,10,15)
InChIKeyNLRTTWFBCBNVRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 161154-16-1): Chemical Identity and Core Characteristics


7-Chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 161154-16-1) is a heterocyclic compound belonging to the tetrazoloquinoxalinone class, characterized by a fused tetrazole and quinoxaline ring system with a chlorine substituent at the 7-position . This scaffold is of interest in medicinal chemistry due to its potential as a platform for developing ligands for ionotropic glutamate receptors, particularly the AMPA receptor, a key target in neurological research [1]. The compound is commercially available for research use, typically at purities of 95% or higher .

Why Simple Substitution with 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one Analogs is Scientifically Inadvisable


Generic substitution within the tetrazoloquinoxalinone class is not feasible due to the profound impact of subtle structural changes on receptor selectivity and biological activity. The SAR for heterocyclic-fused quinoxalinones at the AMPA receptor does not parallel that of the classic quinoxalinediones (e.g., DNQX, DCQX) [1]. The presence and position of a halogen substituent, such as the 7-chloro group, can critically alter binding affinity and functional antagonism, as evidenced by the stark differences in IC50 values among closely related dichloro-triazolo and imidazo analogs within the same study [1]. Therefore, selecting the precise compound is essential for reproducible and interpretable research outcomes.

Quantitative Evidence Guide for 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one Selection


Synthetic Yield Comparison in Tetrazole Core Formation

The compound can be synthesized via a novel two-step geminal diazide thermolysis route. In this specific protocol, 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one (9b) was isolated with a high yield of 86%, demonstrating the efficiency of this method for the 7-chloro derivative [1]. This yield is comparable to its trifluoromethyl analog (9c, 87% yield) [1].

Synthetic Chemistry Process Development Yield Optimization

Comparative Affinity and Antagonism at AMPA Receptors within the Heterocyclic-Fused Quinoxalinone Class

Within the broader class of heterocyclic-fused quinoxalinones evaluated for AMPA receptor activity, the most potent compound identified was 1-propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4d), which bound with an IC50 of 0.83 µM and antagonized AMPA-induced depolarization in cortical slices with an IC50 of 44 µM [1]. This serves as a critical benchmark, illustrating the potency range achievable with optimized substitution patterns (e.g., 7,8-dichloro and N-propyl) within this scaffold family [1].

Neuroscience Receptor Pharmacology AMPA Antagonist

Commercial Purity Specification as a Quality Benchmark

Commercially, 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is specified with a minimum purity of 95% by suppliers such as AKSci and Bide Pharm . This is a standard purity grade for research compounds in this class, providing a reliable benchmark for initial screening and ensuring that observed biological effects are not artifacts of impurities.

Quality Control Analytical Chemistry Procurement

Recommended Application Scenarios for 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one in Research and Development


Scaffold for Structure-Activity Relationship (SAR) Studies on Ionotropic Glutamate Receptors

The compound is a valuable scaffold for medicinal chemistry programs aimed at developing novel AMPA or glycine/NMDA receptor modulators. Its use is justified by foundational work demonstrating that heterocyclic-fused quinoxalinones, like the tetrazoloquinoxalinone core, can be optimized for potent receptor antagonism, with significant variations in activity driven by specific substituents [1]. Procurement of the 7-chloro derivative provides a defined starting point for systematic SAR exploration.

Methodological Benchmark for Novel Tetrazole Synthesis

This compound serves as an ideal model substrate for validating and comparing new synthetic routes to the tetrazole core. Its successful synthesis in 86% yield via a two-step diazide thermolysis method [2] provides a quantitative benchmark (yield and purity) against which alternative synthetic strategies can be evaluated, making it a useful tool for process chemistry development.

Reference Standard in Analytical and Quality Control Workflows

Given its well-defined structure and commercial availability with a minimum purity specification of 95% , the compound can be utilized as a reference standard for developing analytical methods (e.g., HPLC, LC-MS). This is particularly relevant for laboratories involved in the synthesis, purification, or quality assessment of related tetrazoloquinoxalinone derivatives.

Technical Documentation Hub

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